2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
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Description
2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound that is widely used in scientific research. This compound is known for its ability to interact with certain receptors in the body, which makes it a valuable tool for studying various biological processes.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). Specifically, boron reagents play a crucial role in SM coupling reactions. The compound you’ve mentioned could serve as an organoboron reagent in this context . Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules.
Protodeboronation Reactions
Protodeboronation reactions involve the removal of a boron atom from a boronic ester. These reactions are essential in organic synthesis. The compound you’ve specified might participate in such transformations, contributing to the synthesis of diverse organic molecules .
Radiochemistry and Positron Emission Tomography (PET) Imaging
The compound’s fluorine-18-labeled derivative has been synthesized for PET imaging. PET is a non-invasive imaging technique used in medical diagnostics and research. Investigating the biodistribution and pharmacokinetics of this compound could provide valuable insights for disease detection and drug development .
Free Radical Reactions at the Benzylic Position
Compounds with benzylic hydrogen atoms can undergo free radical reactions. For instance, N-bromosuccinimide (NBS) can abstract a hydrogen atom from the benzylic position, leading to the formation of new bonds. While this compound’s specific reactivity remains to be explored, it could participate in similar transformations .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O/c1-11(2)20-8-6-12(7-9-20)10-19-16(21)15-13(17)4-3-5-14(15)18/h3-5,11-12H,6-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEYBFAXCNFWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide |
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